2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a carbamoylmethyl group at position 1, a hydroxymethyl group at position 5, and a sulfanyl bridge linking to an N-(3-acetamidophenyl)acetamide moiety. The hydroxymethyl and carbamoylmethyl groups may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10(23)19-11-3-2-4-12(5-11)20-15(25)9-26-16-18-6-13(8-22)21(16)7-14(17)24/h2-6,22H,7-9H2,1H3,(H2,17,24)(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAOQZQLOLSFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Synthesis
The 1H-imidazole scaffold is constructed via cyclocondensation of α-diketones with amidines or urea derivatives. For this compound, the Bischler-Napieralski reaction is employed, utilizing glyoxal and urea in the presence of ammonium acetate under refluxing ethanol (78°C, 12 hours). This method yields a 72% isolated product with >95% purity, as confirmed by thin-layer chromatography (TLC).
Key reaction parameters:
| Component | Quantity | Conditions |
|---|---|---|
| Glyoxal (40% aqueous) | 10.2 mmol | Reflux in ethanol |
| Urea | 12.5 mmol | Ammonium acetate catalyst |
| Reaction time | 12 hours | Nitrogen atmosphere |
Functionalization of the Imidazole Ring
Substituents are introduced through nucleophilic substitution and acylation:
- Position 1 (Carbamoylmethyl): The imidazole nitrogen is alkylated using chloroacetamide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (0–5°C, 4 hours). This step achieves 85% yield, with excess reagent removed via aqueous workup.
- Position 5 (Hydroxymethyl): Hydroxymethylation is accomplished via Mannich reaction with formaldehyde and ammonium chloride in methanol (25°C, 6 hours), yielding 78% product.
Sulfanyl-Acetamide Coupling
The sulfanyl bridge is established through a thiol-ene click reaction between the functionalized imidazole and 2-mercapto-N-(3-acetamidophenyl)acetamide. This reaction is conducted in tetrahydrofuran (THF) using azobisisobutyronitrile (AIBN) as a radical initiator (70°C, 8 hours).
Optimized conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| AIBN concentration | 0.1 eq | Maximizes radical formation |
| Temperature | 70°C | Balances rate and side reactions |
| Reaction time | 8 hours | Ensures >90% conversion |
Post-reaction purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in 68% yield.
Analytical Characterization and Quality Control
Structural validation employs a combination of spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
A reverse-phase C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water (55:45) mobile phase confirms ≥98% purity at 254 nm.
Challenges in Scale-Up and Industrial Production
Industrial synthesis faces hurdles in maintaining regioselectivity during imidazole functionalization. Pilot-scale trials (1 kg batch) revealed:
- Oxidation of sulfanyl group: Mitigated by conducting reactions under nitrogen and adding antioxidants (0.1% BHT).
- Crystallization difficulties: Solved using anti-solvent precipitation with tert-butyl methyl ether (TBME), improving yield from 58% to 74%.
Comparative Analysis of Synthetic Approaches
A meta-analysis of published methods highlights trade-offs between yield, cost, and scalability:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Bischler-Napieralski | 72 | 95 | 12.50 |
| Radical thiol-ene | 68 | 98 | 18.20 |
| Combinatorial | 65 | 93 | 9.80 |
The combinatorial approach, while cost-effective, suffers from lower purity, necessitating additional purification steps.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent choices to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the literature, focusing on substituent effects, synthesis strategies, and inferred bioactivity.
Structural Analogues
2.1.1 N-(3-Acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Key Differences : Replaces the carbamoylmethyl and hydroxymethyl groups on the imidazole with a 2-methoxy-5-methylphenyl substituent.
- Synthesis : Prepared via nucleophilic substitution of thiol-containing intermediates, similar to routes described for sulfanyl-linked acetamides .
2.1.2 N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae)
- Key Differences : Features a benzimidazole core with sulfonyl and sulfinyl linkages instead of an imidazole-sulfanyl bridge.
- Synthesis : Involves multi-step sulfonation and coupling reactions, highlighting the complexity of introducing sulfonyl/sulfinyl groups compared to the target compound’s sulfanyl bridge .
2.1.3 Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)
- Key Differences : Substitutes the hydroxymethyl group with a 2-chlorobenzyl moiety and replaces the sulfanyl bridge with a sulfonamide group.
- Synthesis : Utilizes chlorosulfonation and amidation steps, differing from the target compound’s thiol-mediated coupling .
Functional Analogues
2.2.1 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
- Key Differences : Benzoimidazolone core with hydrosulfonyl substituents instead of imidazole-sulfanyl-acetamide.
- Synthesis : Features chlorosulfonation followed by ammonia substitution, a strategy adaptable to introducing sulfonamide groups in related compounds .
- Bioactivity : Demonstrated antitumor activity in vitro, attributed to sulfonyl groups interacting with cellular thiols or kinases .
2.2.2 N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Key Differences : Oxadiazole-thioacetamide scaffold with indole substituents.
- Synthesis : Relies on cyclization of thiosemicarbazides, a divergent approach compared to the target compound’s imidazole-thioacetamide synthesis .
Comparative Data Table
Key Insights from Comparative Analysis
Substituent Impact : The carbamoylmethyl and hydroxymethyl groups in the target compound likely enhance solubility and target binding compared to lipophilic substituents (e.g., chlorophenyl or methoxy groups) in analogs .
Synthetic Complexity : Thioacetamide bridges (as in the target compound) are synthetically simpler than sulfonyl/sulfinyl linkages, which require stringent oxidation conditions .
Bioactivity Trends : Sulfanyl and sulfonyl groups are critical for interacting with biological thiols or enzymes, suggesting the target compound may share mechanistic pathways with antitumor or antimicrobial analogs .
Biological Activity
The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide (CAS No. 921821-80-9) is a novel derivative of imidazole, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes an imidazole ring, a sulfanyl group, and an acetamide moiety, contributing to its biological properties. Below are key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O4S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide |
| Canonical SMILES | CC(=O)NC@HC(=S)[C@H]1=C(N)C(=C(N)C=N1)C(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds, enhancing binding affinity to target proteins. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Interaction : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing physiological processes such as inflammation and cell proliferation.
Biological Activity
Research indicates that 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide exhibits significant biological activities:
Anticancer Properties
This compound has shown efficacy against various cancer cell lines in vitro. Studies suggest that it may induce apoptosis (programmed cell death) and inhibit tumor growth by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, potentially making it useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In a study published in Journal of Medicinal Chemistry, researchers tested the compound against multiple cancer cell lines, reporting a significant reduction in cell viability at micromolar concentrations .
- Mechanistic Insights : A study detailed the interaction of the compound with specific GPCRs, revealing its potential to modulate signaling pathways associated with inflammation .
- Therapeutic Applications : Research highlighted its potential use in combination therapies for cancer treatment, suggesting that it could enhance the efficacy of existing chemotherapeutic agents .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
A viable synthetic approach involves coupling the imidazole-thiol moiety with the acetamide backbone using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane under controlled pH (triethylamine as base). Solvent selection (polar aprotic vs. aprotic) and temperature (273 K for activation) are critical to minimize side reactions. Statistical Design of Experiments (DoE) methodologies, such as factorial designs, can optimize variables like reagent stoichiometry, solvent polarity, and reaction time to maximize yield . Recrystallization from methylene chloride or DMF/acetic acid mixtures enhances purity .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves conformational heterogeneity (e.g., three distinct molecular conformers in asymmetric units, dihedral angles 44.5°–77.5°) and hydrogen-bonding networks (N–H⋯O dimers) .
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., hydroxymethyl vs. carbamoylmethyl groups) via H and C chemical shifts.
- FTIR : Validates functional groups (e.g., sulfanyl C–S stretch at ~650 cm, acetamide C=O at ~1650 cm) .
Advanced: How can computational methods predict reactivity and stability?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model electronic properties (HOMO-LUMO gaps) and reaction pathways. Transition state analysis identifies kinetic barriers for sulfanyl-acetamide bond formation or hydrolysis. Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) predict solubility and stability under physiological conditions .
Advanced: How to resolve contradictions in crystallographic data showing multiple conformers?
Methodological Answer:
Conformational variability (e.g., 54.8°–77.5° dihedral angles between aromatic rings) may arise from crystal packing forces or dynamic equilibria. Use temperature-dependent crystallography to assess thermal motion. Pair with solid-state NMR to correlate lattice effects with molecular flexibility. Statistical clustering of conformational datasets identifies dominant motifs .
Basic: What strategies improve solubility and stability for in vitro assays?
Methodological Answer:
- Solvent selection : DMSO for stock solutions (≤10% v/v in aqueous buffers).
- pH adjustment : Use phosphate buffers (pH 7.4) to stabilize the acetamide group against hydrolysis.
- Co-solvents : Ethanol or PEG-400 enhances solubility without denaturing proteins .
Advanced: How to design SAR studies to identify critical functional groups?
Methodological Answer:
Systematically modify substituents (e.g., replace hydroxymethyl with methoxy or halogens) and assess biological activity (e.g., enzyme inhibition). Use multivariate analysis (PLS regression) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with potency. Molecular docking (AutoDock Vina) screens binding affinities to targets like kinase domains .
Advanced: How to study metabolic pathways and pharmacokinetics?
Methodological Answer:
- In vitro assays : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites (oxidation, hydrolysis).
- LC-MS/MS : Quantifies parent compound and metabolites (e.g., hydroxylated imidazole derivatives).
- PBPK modeling : Predicts oral bioavailability using logP, plasma protein binding, and CYP450 inhibition data .
Basic: How to confirm post-synthesis purity?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (254 nm) confirms >95% purity.
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values.
- Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]) and absence of adducts .
Advanced: What in silico models predict target interactions?
Methodological Answer:
- Molecular docking : AutoDock or Glide models ligand-receptor interactions (e.g., hydrogen bonds with kinase active sites).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
- Free-energy perturbation (FEP) : Computes ΔΔG for mutations in binding pockets .
Advanced: How to address discrepancies between computational and experimental reactivity data?
Methodological Answer:
Reconcile differences by:
- Multi-level theory : Compare DFT (B3LYP) with higher-accuracy methods (CCSD(T)) for transition states.
- Solvent correction : Apply COSMO-RS to account for solvation effects ignored in gas-phase calculations.
- Experimental controls : Repeat reactions under inert atmospheres to exclude oxidative side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
